N-(2,4-Dimethylphenyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a compound known for its diverse applications in scientific research. Characterized by its unique structure, it plays a significant role in various fields such as chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide has extensive applications:
Chemistry:
As an intermediate in organic synthesis.
Utilized in the synthesis of complex molecules for pharmaceuticals.
Biology:
Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine:
Investigated for its potential therapeutic properties.
Explored as a drug candidate for various diseases.
Industry:
Used in the production of advanced materials.
Serves as a key component in the manufacture of specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide typically involves a multi-step synthesis. Key steps include:
Synthesis of the pyrido[2,3-d]pyrimidine core.
Introduction of the benzyl and dioxo groups through selective reactions.
Coupling with 2,4-dimethylphenylacetamide under controlled conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, production methods are optimized to ensure efficiency and scalability. Typically, this involves:
Large-scale reactors for the synthesis.
Optimization of reaction conditions, such as temperature and pressure, to enhance yields.
Purification techniques like crystallization and chromatography to achieve high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound undergoes oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, allowing the exchange of functional groups with different chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction often involves reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are frequently used in substitution reactions.
Major Products Formed: Depending on the reaction conditions and reagents used, the major products formed include oxidized derivatives, reduced forms, and substituted products with various functional groups.
Wirkmechanismus
The compound exerts its effects through specific molecular interactions:
Molecular Targets: It binds to particular proteins or enzymes, influencing their activity.
Pathways Involved: Involves signaling pathways related to inflammation, cell proliferation, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetamide: Lacks the N-(2,4-dimethylphenyl)acetamide moiety, leading to different properties.
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylphenyl)acetamide: Has a single methyl group at the phenyl ring, which alters its reactivity and applications.
Uniqueness: The presence of the 2,4-dimethylphenyl group in 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
902960-53-6 |
---|---|
Molekularformel |
C24H22N4O3 |
Molekulargewicht |
414.465 |
IUPAC-Name |
2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H22N4O3/c1-16-10-11-20(17(2)13-16)26-21(29)15-27-22-19(9-6-12-25-22)23(30)28(24(27)31)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
IPDKMRDPCQYHJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.